N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-18(12-21-20(26)16-6-2-1-3-7-16)24-10-4-5-14(13-24)11-17-22-19(23-27-17)15-8-9-15/h1-3,6-7,14-15H,4-5,8-13H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHKQOORAQQBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide can be achieved through a multi-step process involving the formation of the 1,2,4-oxadiazole ring, the piperidine ring, and the benzamide moiety. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.
Scientific Research Applications
N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing the 1,2,4-oxadiazole ring.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, the compound may have therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 3-cyclopropyl substituent distinguishes this compound from analogs with other groups at the oxadiazole 3-position:
- This may affect selectivity for targets such as kinases or proteases .
- 5-Methyl-1,2,4-oxadiazole derivatives (e.g., compound 20 in ): Positional isomerism (3- vs. 5-methyl) could influence electronic properties, with the 5-methyl group possibly enhancing π-stacking interactions in aromatic binding pockets .
Table 1: Substituent Effects on Oxadiazole-Containing Compounds
Piperidine and Benzamide Modifications
- Piperidine Substitution Patterns : The target compound’s piperidine is substituted at the 3-position, whereas analogs like CAS 2225824-53-1 () feature substitution at the 4-position. This positional difference may alter conformational flexibility and receptor binding .
- Such changes could shift therapeutic targets from proteases (e.g., SARS-CoV-2 main protease) to GPCRs .
Research Findings and Implications
Pharmacokinetic Considerations
- The cyclopropyl group in the target compound likely enhances lipophilicity (predicted logP ~3.5), favoring blood-brain barrier penetration compared to polar analogs like nitro-substituted derivatives (, Compound 45, predicted logP ~2.8) .
- Piperidine substitution at the 3-position (vs. 4-position in ) may reduce off-target interactions with cytochrome P450 enzymes, improving metabolic stability .
Target Selectivity
- The 1,2,4-oxadiazole scaffold is a common pharmacophore in serotonin receptor ligands (e.g., GR113808 in ), suggesting the target compound could interact with CNS targets if optimized .
- Bulky substituents (e.g., indazolyl in ) demonstrate higher affinity for kinase inhibitors, whereas smaller groups like cyclopropyl may favor protease inhibition .
Biological Activity
N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide is a complex compound that incorporates a piperidine ring and an oxadiazole moiety, both of which have been associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential, synthesized derivatives, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3O2. The compound features a 1,2,4-oxadiazole ring that is often linked to enhanced biological activity due to its electron-withdrawing properties.
Anticancer Activity
Research has indicated that benzamide derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that certain oxadiazole-containing benzamides effectively inhibited RET kinase activity, a target in various cancers. The compound I-8 from this study showed strong inhibition of cell proliferation driven by RET mutations .
Antimicrobial Activity
Compounds containing oxadiazole and piperidine moieties have been evaluated for their antimicrobial properties. A series of synthesized compounds were tested against different bacterial strains, showing moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. These findings suggest that the incorporation of the oxadiazole ring may enhance the antimicrobial efficacy of benzamide derivatives .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Research indicates that derivatives with similar structures exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease. For instance, specific compounds showed IC50 values significantly lower than standard inhibitors, indicating their potential as effective therapeutic agents .
Case Studies
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Moiety : Known for its ability to interact with various biological targets due to its electron-deficient nature.
- Piperidine Ring : Associated with diverse pharmacological effects including analgesic and anti-inflammatory activities.
Q & A
Q. Optimal conditions :
- Temperature: 60–80°C for cyclocondensation; room temperature for coupling steps.
- Solvents: DMF for alkylation; THF or dichloromethane for amide formation.
- Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .
Basic: Which characterization techniques are essential to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., piperidine protons at δ 2.5–3.5 ppm; oxadiazole C=O at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at m/z ~452.2) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (oxadiazole C-O) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
Intermediate: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Comparative analysis : Cross-reference with analogs (e.g., piperidine-containing oxadiazoles in ).
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing piperidine vs. oxadiazole methylene groups) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
Advanced: What strategies are recommended to optimize yield in multi-step syntheses of this compound?
- Stepwise monitoring : Use TLC or in situ IR to track intermediate formation .
- Catalyst optimization : Screen Pd/C or CuI for coupling steps; adjust equivalents of EDC/HOBt in amidation .
- Solvent effects : Test polar aprotic solvents (DMAC, NMP) for sterically hindered reactions .
- Scale-up adjustments : Reduce reaction time via microwave-assisted synthesis (e.g., 100°C, 30 min) .
Advanced: How can researchers assess the compound’s stability under physiological conditions for preclinical studies?
- pH stability assays : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify metabolites via LC-MS/MS .
- Thermal analysis : DSC/TGA to determine melting points and decomposition thresholds .
Advanced: What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?
- Derivatization : Synthesize analogs with modified substituents (e.g., cyclopropyl → ethyl or phenyl) .
- Biological assays :
- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation .
- Computational docking : Use AutoDock or Schrödinger to predict binding modes to protein targets .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution .
- Metabolite identification : Use HR-MS/MS to detect active/inactive metabolites .
- Dose-response recalibration : Adjust in vitro assays to reflect in vivo exposure levels (e.g., higher serum concentrations) .
Advanced: What are the best practices for synthesizing isotopically labeled versions (e.g., ¹³C, ²H) of this compound for tracer studies?
- Isotope incorporation : Use ¹³C-labeled benzamide or deuterated solvents (e.g., D₂O) during synthesis .
- Purification : Avoid silica gel (may retain labels); use prep-HPLC instead .
- Validation : Confirm isotopic purity via MS and quantify using NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
